Uridine diphosphate-N-acetylgalactosamine 4-sulfate
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Overview
Description
UDP-N-acetyl-alpha-D-galactosamine 4-sulfate is a UDP-N-acetyl-D-galactosamine 4-sulfate in which the anomeric centre of the galactosamine fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-galactosamine 4-sulfate(3-).
Scientific Research Applications
Enzymatic Synthesis and Transformation
- Uridine diphosphate-N-acetylgalactosamine 4-sulfate (UDP-GalNAc-4-S) is integral in enzymatic processes. A study reported the isolation of a sulfated sugar nucleotide from quail egg white, predominantly comprising UDP-N-acetylgalactosamine 6-sulfate, an isomer of UDP-GalNAc-4-S, highlighting the enzyme-mediated sulfation in avian eggs (Nakanishi, Okuda, Tsuji, & Suzuki, 1979). Additionally, another study detailed an enzyme in hen oviduct that transfers sulfate from 3'-phosphoadenosine 5'-phosphosulfate to UDP-GalNAc-4-S (Harada, Shimizu, Nakanishi, & Suzuki, 1967).
Glycosaminoglycan Synthesis
- UDP-GalNAc-4-S plays a significant role in the synthesis of glycosaminoglycans. A microsomal preparation from chick embryo epiphyseal cartilage was shown to utilize UDP-GalNAc and glucuronic acid to form chondroitin sulfate, an essential glycosaminoglycan (Silbert & DeLuca, 1968). Moreover, UDP-GalNAc analogs were synthesized for developing unnatural glycosaminoglycans, expanding the synthetic options for these medically significant polysaccharides (Schultz et al., 2017).
Substrate for Enzymatic Reactions
- UDP-GalNAc-4-S serves as a substrate in various enzymatic reactions. It was found to be a substrate for lactose synthase, facilitating the formation of a disaccharide mimic (Tsuruta, Shinohara, Yuasa, & Hashimoto, 1997). This highlights its role in complex biochemical processes involving carbohydrate synthesis.
Precursor in Biosynthetic Pathways
- UDP-GalNAc-4-S is identified as a precursor in biosynthetic pathways. In studies on Methanobacterium thermoautotrophicum, compounds presumed to be precursors in pseudomurein biosynthesis included UDP-N-acetylgalactosamine, illustrating its significance in microbial biochemistry (König, Kandler, & Hammes, 1989).
Role in Protein-Glycan Linkage
- UDP-GalNAc-4-S is implicated in the enzymatic formation of protein-glycan linkages. An enzyme from sheep submaxillary gland was found to transfer N-acetyl-d-galactosamine from UDP-GalNAc to protein acceptors, critical in glycoprotein synthesis (McGuire & Roseman, 1967).
properties
CAS RN |
3863-56-7 |
---|---|
Product Name |
Uridine diphosphate-N-acetylgalactosamine 4-sulfate |
Molecular Formula |
C17H27N3O20P2S |
Molecular Weight |
687.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O20P2S/c1-6(22)18-10-12(25)14(39-43(32,33)34)7(4-21)37-16(10)38-42(30,31)40-41(28,29)35-5-8-11(24)13(26)15(36-8)20-3-2-9(23)19-17(20)27/h2-3,7-8,10-16,21,24-26H,4-5H2,1H3,(H,18,22)(H,28,29)(H,30,31)(H,19,23,27)(H,32,33,34)/t7-,8-,10-,11-,12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
ITVFJXYJMFKBES-ACMLXWNCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
synonyms |
UDP-Ga1NAc-S UDP-N-acetylgalactosamine 4-sulfate uridine diphosphate-N-acetylgalactosamine 4-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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